Cas no 212262-04-9 (3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate)

3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate is a bifunctional thiosulfonate crosslinker widely used in bioconjugation and protein modification applications. Its key advantage lies in its water-soluble polyethylene glycol (PEG) spacer, which enhances compatibility with aqueous systems while maintaining efficient reactivity with thiol groups. The compound’s symmetrical structure ensures controlled and stable linkages, making it particularly valuable for site-specific labeling or stabilizing biomolecular interactions. Its thiosulfonate groups selectively react with free thiols under mild conditions, minimizing side reactions. This reagent is especially useful in antibody-drug conjugate (ADC) development, peptide synthesis, and polymer chemistry, where precise and reversible crosslinking is required. Its stability and solubility profile further contribute to its utility in diverse biochemical workflows.
3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate structure
212262-04-9 structure
Product name:3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate
CAS No:212262-04-9
MF:C8H18O6S4
MW:338.484918117523
CID:911322
PubChem ID:57375736

3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate Chemical and Physical Properties

Names and Identifiers

    • 3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate
    • 3,6-dioxaoctyl-1,8-diyl-bis-methanethiosulfonate
    • AKOS030254883
    • methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane
    • 212262-04-9
    • O,O'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)] dimethanesulfonothioate
    • DTXSID40725028
    • DB-261987
    • Inchi: InChI=1S/C8H18O6S4/c1-17(9,15)13-7-5-11-3-4-12-6-8-14-18(2,10)16/h3-8H2,1-2H3
    • InChI Key: KPBCHHUHCVAPMU-UHFFFAOYSA-N
    • SMILES: CS(=O)(=S)OCCOCCOCCOS(=O)(=S)C

Computed Properties

  • Exact Mass: 337.99900
  • Monoisotopic Mass: 337.99862298g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 11
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 152Ų

Experimental Properties

  • Melting Point: 64-65°C
  • Stability/Shelf Life: Moisture, Temperature Sensitive
  • PSA: 154.10000
  • LogP: 2.56680

3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D486150-10mg
3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate
212262-04-9
10mg
$ 173.00 2023-09-07
TRC
D486150-50mg
3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate
212262-04-9
50mg
$747.00 2023-05-18
A2B Chem LLC
AD24461-10mg
3,6-DIOXAOCTANE-1,8-DIYL BISMETHANETHIOSULFONATE
212262-04-9
10mg
$289.00 2024-04-20
TRC
D486150-25mg
3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate
212262-04-9
25mg
$397.00 2023-05-18
A2B Chem LLC
AD24461-5mg
3,6-DIOXAOCTANE-1,8-DIYL BISMETHANETHIOSULFONATE
212262-04-9
5mg
$240.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-209726-10mg
3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate,
212262-04-9
10mg
¥2708.00 2023-09-05
TRC
D486150-5mg
3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate
212262-04-9
5mg
$ 123.00 2023-09-07
TRC
D486150-100mg
3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate
212262-04-9
100mg
$1355.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-209726-10 mg
3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate,
212262-04-9
10mg
¥2708.00 2023-06-01

Additional information on 3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate

Professional Introduction to Compound with CAS No. 212262-04-9 and Product Name: 3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate

The compound with the CAS number 212262-04-9 and the product name 3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and molecular biology. The 3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate structure incorporates a bifunctional thiosulfonate moiety linked to a dioxaoctane backbone, which provides a versatile platform for further chemical modifications and biological investigations.

Recent research in the field of medicinal chemistry has highlighted the importance of sulfonate derivatives in the design of novel therapeutic agents. The bismethanethiosulfonate moiety in this compound offers a rich chemical space for interactions with biological targets, making it an attractive scaffold for drug discovery. Studies have demonstrated that sulfonate groups can enhance the solubility and bioavailability of pharmaceutical compounds, which is a critical factor in their development. Furthermore, the presence of sulfur atoms in the structure can facilitate various biochemical reactions, including protein-protein interactions and enzyme inhibition.

The dioxaoctane backbone provides stability to the molecule while allowing for flexibility, which is essential for fitting into complex biological targets. This structural feature has been exploited in the design of molecular probes and inhibitors used in biochemical assays. For instance, researchers have utilized derivatives of this compound to study enzyme mechanisms and to develop tools for high-throughput screening of drug candidates. The ability to modify both the sulfonate and thiosulfonate functional groups allows for fine-tuning of the compound's properties, enabling tailored solutions for specific biological applications.

In addition to its pharmaceutical applications, 3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate has shown promise in materials science. The unique combination of oxygen and sulfur atoms in its structure makes it a candidate for developing novel polymers and coatings with enhanced thermal stability and chemical resistance. These properties are particularly valuable in industrial applications where harsh environmental conditions are encountered. The compound's ability to form stable complexes with metals also opens up possibilities for use in catalysis and material synthesis.

Advances in computational chemistry have further facilitated the study of this compound. Molecular modeling techniques have been employed to predict the binding modes of 3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate with various biological targets, providing insights into its potential as a drug candidate or a biochemical tool. These computational studies have been complemented by experimental validations, confirming the theoretical predictions and enhancing our understanding of the compound's mechanism of action.

The synthesis of 3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Researchers have developed innovative synthetic routes that minimize side reactions and maximize efficiency. These synthetic strategies have not only improved the accessibility of the compound but also provided valuable insights into reaction mechanisms and catalytic processes.

The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and specialty chemicals. The structural versatility of 3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate allows it to be modified into various derivatives that can serve as intermediates in the synthesis of more complex molecules. This adaptability makes it a valuable building block for chemists working on cutting-edge materials and chemical products.

Future research directions include exploring new synthetic methodologies for 3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate and its derivatives. Additionally, studies are ongoing to investigate its role in developing novel therapeutic agents targeting specific diseases. The compound's unique structural features make it an ideal candidate for designing molecules that can interact selectively with disease-causing proteins or enzymes. By leveraging its chemical diversity, researchers aim to develop next-generation drugs that offer improved efficacy and reduced side effects.

In conclusion,3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate (CAS No. 212262-04-9) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structure has opened up new avenues for research in pharmaceuticals、materials science、and beyond。 As our understanding of its properties continues to grow,so too will its applications,leading to innovative solutions that address some of society's most pressing challenges。

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